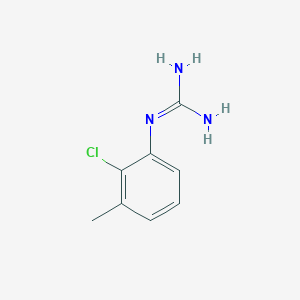
1-(2-Chloro-3-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, specifically, features a chloro and methyl group attached to a phenyl ring, which is further bonded to a guanidine group.
Métodos De Preparación
The synthesis of 1-(2-Chloro-3-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in this process.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed guanidine synthesis.
One-Pot Synthesis: Another efficient method is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
Análisis De Reacciones Químicas
1-(2-Chloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: Guanidines can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Catalytic Reactions: Guanidine-type ligands can enable metal-catalyzed reactions, making them useful in organic synthesis.
Common reagents used in these reactions include transition metals, carbodiimides, and thiourea derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-3-methylphenyl)guanidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-3-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form stable complexes with various biological molecules, influencing their activity . This compound can act as a ligand, binding to metal centers and facilitating catalytic reactions .
Comparación Con Compuestos Similares
1-(2-Chloro-3-methylphenyl)guanidine can be compared with other guanidine derivatives:
1-(3-Chloro-4-methylphenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their chemical properties and uses.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, offering unique properties and applications.
Propiedades
Número CAS |
41213-71-2 |
|---|---|
Fórmula molecular |
C8H10ClN3 |
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
2-(2-chloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
XLGRNJAYJRTLQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















